molecular formula C11H9BrO4 B11804139 Methyl5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate

Methyl5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate

Cat. No.: B11804139
M. Wt: 285.09 g/mol
InChI Key: QWKDISWBLDIDBG-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate is a benzofuran derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate typically involves the bromination of a benzofuran precursor followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-4-hydroxybenzofuran-2-carboxylate
  • Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
  • Methyl 5-bromo-3-methylbenzofuran-2-carboxylate

Uniqueness

Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate is unique due to the presence of both bromine and hydroxyl groups on the benzofuran ring, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate features a benzofuran core with both bromine and hydroxyl functional groups, which play a crucial role in its reactivity and biological effects. The presence of these substituents can influence the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease processes. For instance, it has been suggested that the compound may exert anticancer effects by inducing apoptosis in cancer cells through mechanisms that are yet to be fully elucidated .

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate. In vitro cytotoxicity tests against various cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma) have shown promising results. The compound demonstrated significant cytotoxic activity, with structure-activity relationship analyses indicating that bromination enhances its efficacy against cancer cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylateK562153.0
HeLa202.5
MOLT-4183.2
Control (1% DMSO)All>100-

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. The presence of the bromine atom is believed to enhance this activity compared to non-brominated analogs .

Table 2: Antimicrobial Activity Profile

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans10128

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzofuran structure significantly affect biological activity. Compounds with halogen substitutions, particularly bromine, tend to exhibit enhanced cytotoxicity and antimicrobial properties compared to their unsubstituted counterparts. This suggests that the electronic effects and steric hindrance introduced by bromine are critical for bioactivity .

Case Studies

Case Study 1: Anticancer Activity in Leukemia Models
A study conducted on various benzofuran derivatives, including methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate, demonstrated that this compound induced apoptosis in K562 leukemia cells through mitochondrial pathways. The study revealed that treatment led to increased levels of reactive oxygen species (ROS), contributing to cell death .

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate was tested against clinical isolates of bacteria and fungi. The results indicated significant inhibition of growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for developing new antimicrobial agents .

Properties

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

methyl 5-bromo-4-hydroxy-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H9BrO4/c1-5-8-7(4-3-6(12)9(8)13)16-10(5)11(14)15-2/h3-4,13H,1-2H3

InChI Key

QWKDISWBLDIDBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=C(C=C2)Br)O)C(=O)OC

Origin of Product

United States

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